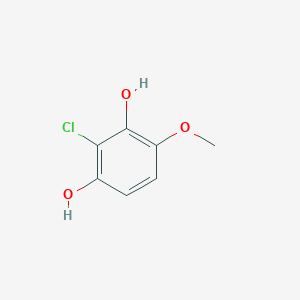

2-Chloro-4-methoxybenzene-1,3-diol

Description

Properties

IUPAC Name |

2-chloro-4-methoxybenzene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO3/c1-11-5-3-2-4(9)6(8)7(5)10/h2-3,9-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLKEIPUAOSBCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)O)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50535094 | |

| Record name | 2-Chloro-4-methoxybenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50535094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81742-06-5 | |

| Record name | 2-Chloro-4-methoxybenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50535094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 4 Methoxybenzene 1,3 Diol

Classical Approaches to Substituted Phenols and Diols

The traditional synthesis of polysubstituted phenols and diols like 2-Chloro-4-methoxybenzene-1,3-diol often relies on a stepwise functionalization of aromatic precursors. These methods, while foundational, hinge on the predictable directing effects of existing substituents on the aromatic ring.

Halogenation Strategies and Regioselectivity

The introduction of a chlorine atom onto a phenol (B47542) or resorcinol (B1680541) derivative is a classic electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the activating and directing effects of the substituents already present on the ring. Hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are strong activating groups and are ortho, para-directors due to their ability to donate electron density to the ring through resonance.

In a potential precursor like 4-methoxyresorcinol (2,4-dihydroxyanisole), the hydroxyl and methoxy groups would direct incoming electrophiles to the positions ortho and para to them. The position between the two hydroxyl groups (C2) is highly activated, making it a likely site for halogenation. However, achieving selective monochlorination at the desired C2 position requires careful control of the halogenating agent and reaction conditions to prevent poly-halogenation or reaction at other activated sites. A study on the halogenation of vinylogous esters has shown that regiodivergent synthesis of haloresorcinols is possible, allowing access to either the 4- or 6-haloresorcinol isomer from a common precursor by using sulfonyl halide halogen donors.

Table 1: Directing Effects of Relevant Functional Groups

| Functional Group | Effect on Ring | Directing Preference |

| -OH (Hydroxyl) | Activating | ortho, para |

| -OCH₃ (Methoxy) | Activating | ortho, para |

| -Cl (Chloro) | Deactivating | ortho, para |

Methoxy Group Introduction and Control

The methoxy group in 2-Chloro-4-methoxybenzene-1,3-diol can be introduced through the methylation of a corresponding di- or tri-hydroxy precursor. For instance, the synthesis of the precursor 4-methoxyresorcinol can be achieved from isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde). This process involves a Dakin-like oxidation, where the aldehyde is converted to a formate (B1220265) ester, followed by hydrolysis to yield the diol.

In a more general sense, the methylation of phenols is a common reaction. Reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base are traditionally used. Selective methylation of one hydroxyl group over others in a polyhydroxylated benzene (B151609) ring can be challenging and may require the use of protecting groups to achieve the desired regioselectivity. For example, the synthesis of 2-Chloro-5-(3-methoxy-4-hydroxypiperidinosulfonyl)benzoic acid involves a methylation step using dimethyl sulfate and sodium hydroxide (B78521).

Hydroxylation and Oxidation Routes to Diols

A direct and relevant synthetic route to 2-Chloro-4-methoxybenzene-1,3-diol involves the oxidation of a substituted hydroxybenzaldehyde. Specifically, the compound can be prepared from 2-chloro-3-hydroxy-4-methoxybenzaldehyde (B1582899) through a Baeyer-Villiger oxidation. This reaction utilizes a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA), to insert an oxygen atom between the carbonyl carbon of the aldehyde and the aromatic ring, forming a formate ester. Subsequent hydrolysis of this ester yields the desired 1,3-diol.

The Baeyer-Villiger oxidation is a powerful tool for converting ketones and aldehydes to esters and carboxylic acids, respectively. Its application to hydroxybenzaldehydes provides an effective method for introducing a second hydroxyl group onto the ring, leading to the formation of a benzenediol structure.

Table 2: Synthesis of 2-Chloro-4-methoxybenzene-1,3-diol via Baeyer-Villiger Oxidation

| Starting Material | Reagents | Reaction Conditions | Product |

| 2-chloro-3-hydroxy-4-methoxybenzaldehyde | m-chloroperbenzoic acid, methylene (B1212753) dichloride | Reflux for 2.5 hours, followed by workup | 2-Chloro-4-methoxybenzene-1,3-diol |

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic chemistry offers more sophisticated and efficient methods for constructing highly substituted aromatic compounds. These techniques often involve catalytic processes that can offer improved selectivity and atom economy.

Green Chemistry Principles in the Synthesis of 2-Chloro-4-methoxybenzene-1,3-diol

The practical application of green chemistry principles to the synthesis of 2-Chloro-4-methoxybenzene-1,3-diol, also known as 2-chloro-4-methoxyresorcinol, is crucial for minimizing the environmental footprint of its production. A known synthetic route proceeds from 2-chloro-3-hydroxy-4-methoxybenzaldehyde. This process involves an oxidation reaction using meta-chloroperoxybenzoic acid (m-CPBA), followed by hydrolysis. While effective, this pathway presents several opportunities for improvement through the lens of green chemistry.

Development of Environmentally Benign Synthetic Pathways

The traditional synthesis of 2-Chloro-4-methoxybenzene-1,3-diol involves reagents and conditions that can be improved upon to create more environmentally benign pathways. The initial step, the Baeyer-Villiger oxidation of 2-chloro-3-hydroxy-4-methoxybenzaldehyde, typically employs a stoichiometric amount of an organic peroxyacid like m-CPBA. This reagent is effective but generates a stoichiometric amount of meta-chlorobenzoic acid as a byproduct, which must be separated and disposed of, adding to the waste stream.

Furthermore, the development of one-pot or tandem reactions, where multiple synthetic steps are carried out in the same reaction vessel, can also contribute to a more benign pathway. This strategy minimizes the need for intermediate purification steps, which in turn reduces solvent consumption and potential loss of material.

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. chlorobenzene.ltd In the synthesis of 2-Chloro-4-methoxybenzene-1,3-diol from 2-chloro-3-hydroxy-4-methoxybenzaldehyde using m-CPBA, the atom economy is inherently limited due to the nature of the Baeyer-Villiger reaction with a stoichiometric oxidant.

Theoretical Atom Economy Calculation:

To illustrate, let's consider the key transformation:

C₈H₇ClO₃ + C₇H₅ClO₃ → C₇H₇ClO₃ + C₇H₅ClO₂

(2-chloro-3-hydroxy-4-methoxybenzaldehyde + m-CPBA → formate intermediate + m-chlorobenzoic acid)

The subsequent hydrolysis of the formate intermediate yields the final product. A significant portion of the reagent mass (from m-CPBA) does not get incorporated into the final product, leading to a lower atom economy.

Waste Minimization:

The primary sources of waste in the documented synthesis are:

Byproducts: meta-chlorobenzoic acid from the m-CPBA.

Solvents: Methylene dichloride used as the reaction solvent, and ether and hexane (B92381) used for extraction and crystallization. Methylene dichloride is a particularly hazardous solvent.

Aqueous Waste: Acidic and basic aqueous solutions from the workup procedure.

Strategies for waste minimization include:

Catalytic Routes: As mentioned, shifting to a catalytic system with a simple oxidant like H₂O₂ would dramatically improve atom economy and reduce byproduct waste.

Process Optimization: Careful optimization of reaction conditions can maximize yield and minimize the formation of side products, thereby reducing waste.

Utilization of Sustainable Solvents and Reagents

Greener Alternatives:

The development of more sustainable synthetic protocols for 2-Chloro-4-methoxybenzene-1,3-diol would necessitate the replacement of these conventional solvents.

| Conventional Solvent/Reagent | Green Alternative(s) | Rationale for Change |

| Methylene Dichloride | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Derived from renewable resources, lower toxicity, and reduced environmental impact. prepchem.com |

| Diethyl Ether / Hexane | Ethyl acetate, Heptane (B126788) | Lower volatility and toxicity compared to ether; heptane is a less neurotoxic alternative to hexane. |

| m-Chloroperoxybenzoic acid (m-CPBA) | Hydrogen Peroxide (with catalyst) | The only byproduct is water, leading to a much cleaner reaction profile and higher atom economy. |

By substituting hazardous solvents with greener alternatives and replacing stoichiometric reagents with catalytic systems, the synthesis of 2-Chloro-4-methoxybenzene-1,3-diol can be significantly improved in terms of its environmental impact and adherence to the principles of green chemistry.

Chemical Reactivity and Reaction Mechanisms of 2 Chloro 4 Methoxybenzene 1,3 Diol

Electrophilic Aromatic Substitution (EAS) Patterns and Selectivity

The benzene (B151609) ring of 2-Chloro-4-methoxybenzene-1,3-diol is highly activated towards electrophilic aromatic substitution (EAS). This is due to the presence of three powerful electron-donating groups: two hydroxyl (-OH) groups and one methoxy (B1213986) (-OCH3) group. These groups increase the electron density of the ring, particularly at the ortho and para positions relative to themselves, making it more susceptible to attack by electrophiles. byjus.com

The directing effects of the substituents are as follows:

Hydroxyl (-OH) groups at C1 and C3: These are strong activating groups and direct electrophiles to their ortho and para positions.

Methoxy (-OCH3) group at C4: This is also a strong activating group, directing to its ortho positions (C3 and C5).

Chloro (-Cl) group at C2: This is a deactivating group due to its inductive electron withdrawal, but it is an ortho-, para-director due to resonance.

The positions available for substitution on the ring are C5 and C6. The cumulative effect of the substituents strongly favors substitution at the C6 position, which is ortho to the C1-hydroxyl and para to the C3-hydroxyl group. The C5 position is sterically hindered by the adjacent methoxy group and electronically less favored.

Halogenation Reactions

Phenolic compounds are highly reactive towards halogenation. byjus.com Due to the highly activated nature of the 2-Chloro-4-methoxybenzene-1,3-diol ring, halogenation is expected to proceed rapidly, likely without the need for a Lewis acid catalyst. For instance, treatment with bromine water would likely lead to the substitution of one or both available hydrogen atoms.

Table 1: Predicted Halogenation Products

| Reactant | Predicted Major Product |

|---|---|

| Bromine (Br₂) | 6-Bromo-2-chloro-4-methoxybenzene-1,3-diol |

The high reactivity is a result of the hydroxyl groups, which can be deprotonated to form even more strongly activating phenoxide ions in solution. byjus.com

Nitration and Sulfonation Pathways

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. Phenols are readily nitrated, often under milder conditions than benzene itself, to prevent oxidation of the ring. byjus.com For 2-Chloro-4-methoxybenzene-1,3-diol, the strong activating groups dictate the position of substitution.

Nitration: Reaction with dilute nitric acid is expected to introduce a nitro group (-NO₂) primarily at the C6 position. The use of concentrated nitric acid and sulfuric acid may lead to oxidation or polysubstitution. Related compounds like 2-chloro-4-methoxyaniline (B183069) can be precursors to nitrated products. nih.govnih.govsigmaaldrich.com

Sulfonation: Reaction with fuming sulfuric acid would introduce a sulfonic acid group (-SO₃H) onto the ring, again predicted to be at the C6 position. A related compound, 2-chloro-4-methoxybenzene-1-sulfonyl chloride, is a known derivative, indicating the feasibility of sulfonation on this ring system. americanelements.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) reactions are generally difficult to achieve on electron-rich aromatic rings. These reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) to stabilize the intermediate Meisenheimer complex, and a good leaving group. The ring of 2-Chloro-4-methoxybenzene-1,3-diol is electron-rich due to the hydroxyl and methoxy groups, making SNAr reactions unfavorable under standard conditions. byjus.com

Displacement of Halogen and Hydroxyl Groups

Displacement of Chlorine: The chlorine atom is a potential leaving group. However, its displacement by a nucleophile would be challenging due to the electron-donating nature of the other substituents. Forcing conditions, such as high temperatures and very strong nucleophiles (e.g., alkoxides, amides), might be required. google.com

Displacement of Hydroxyl Groups: Hydroxyl groups are very poor leaving groups in SNAr reactions because the hydroxide (B78521) ion (OH⁻) is a strong base. They would need to be protonated first to form a better leaving group (H₂O), but this is more relevant in nucleophilic substitution on aliphatic systems. In aromatic systems, the C-O bond is strong, and direct displacement is rare. byjus.com

Table 2: Leaving Group Ability in SNAr

| Leaving Group | Relative Ability | Rationale |

|---|---|---|

| -Cl | Moderate | Good leaving group, but reaction is disfavored by activating groups. |

| -OH | Very Poor | Hydroxide is a strong base and a poor leaving group. |

Ring-Opening and Ring-Closing Mechanisms

Specific ring-opening and ring-closing reactions for 2-Chloro-4-methoxybenzene-1,3-diol are not well-documented. However, plausible pathways can be considered based on its structure.

Ring-Opening: Under harsh oxidative conditions (e.g., with strong oxidizing agents like ozone or hot, concentrated potassium permanganate), the aromatic ring could undergo cleavage.

Ring-Closing: Intramolecular reactions could lead to the formation of heterocyclic structures. For instance, if the hydroxyl groups were converted to ethers with reactive termini, an intramolecular cyclization could be envisioned. Such ring-closing metathesis strategies are employed in the synthesis of complex bicyclic systems. nih.gov Another possibility is the reaction with a dielectrophile, such as a dihaloalkane, to form a new ring fused to the benzene ring, likely via Williamson ether synthesis at the two hydroxyl groups.

Oxidation-Reduction Chemistry of Phenolic Hydroxyl Groups

The phenolic hydroxyl groups are the primary sites for oxidation-reduction chemistry.

Oxidation: Phenols and benzenediols are susceptible to oxidation, which can lead to the formation of quinones or polymeric materials. wikipedia.org The oxidation of 2-Chloro-4-methoxybenzene-1,3-diol is complex due to its substitution pattern. Mild oxidizing agents might lead to the formation of colored radical species or dimers through phenolic coupling. Stronger oxidizing agents could lead to the degradation and opening of the aromatic ring. The Dakin oxidation is a specific reaction where an ortho- or para-hydroxylated phenyl aldehyde or ketone is oxidized to a benzenediol. wikipedia.org

Reduction: The aromatic ring of 2-Chloro-4-methoxybenzene-1,3-diol is resistant to reduction under normal conditions. Catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Ni, Pd, or Pt) at high pressure and temperature would be required to reduce the benzene ring to a substituted cyclohexane (B81311) derivative. The chlorine atom could also be removed (hydrogenolysis) under these conditions.

Formation and Stability of Semiquinone Radicals

The phenolic hydroxyl groups of 2-Chloro-4-methoxybenzene-1,3-diol are susceptible to one-electron oxidation, leading to the formation of semiquinone radicals. This process is a common feature of hydroquinones and catechols, particularly in biological systems or in the presence of oxidizing agents. The formation can be initiated by enzymatic systems, such as peroxidases, or through autoxidation, especially at an elevated pH. researchgate.net

Table 1: General Pathways to Semiquinone Radical Formation

| Method | Description |

| Enzymatic Oxidation | Heme-containing peroxidases can catalyze the one-electron oxidation of hydroquinones to their corresponding semiquinone radicals. researchgate.net |

| Enzymatic Reduction | Quinones can be reduced by enzymes like xanthine (B1682287) oxidase to form semiquinone radicals. researchgate.net |

| Autoxidation | At alkaline pH (typically above 8), hydroquinones can undergo autoxidation to produce semiquinone radicals. researchgate.net |

| Comproportionation | A reaction between a hydroquinone (B1673460) and its corresponding quinone can lead to the formation of a semiquinone radical. researchgate.net |

Quinone Formation and Redox Cycling

Further oxidation of the semiquinone radical, or direct two-electron oxidation of the parent diol, results in the formation of a quinone. In the case of 2-Chloro-4-methoxybenzene-1,3-diol, this would likely lead to a substituted benzoquinone. This transformation is a key step in the redox cycling of phenolic compounds.

Redox cycling involves the interconversion between the diol, semiquinone, and quinone forms. The quinone can be reduced back to a semiquinone or hydroquinone, a process that can be facilitated by cellular reductases. This cycling can lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals, as the semiquinone radical donates an electron to molecular oxygen. The potential for 2-Chloro-4-methoxybenzene-1,3-diol to undergo such cycling would be a significant aspect of its chemical and biological activity. The formation of quinones from phenolic precursors, often following O-dealkylation of a methoxy group, is a recognized metabolic pathway. nih.gov

Ether Cleavage and Alkylation Reactions of the Methoxy Moiety

The methoxy group of 2-Chloro-4-methoxybenzene-1,3-diol can undergo ether cleavage, a reaction that converts the methoxy group into a hydroxyl group. This transformation is typically achieved under harsh conditions using strong acids or Lewis acids.

Common reagents for aryl ether cleavage include:

Boron tribromide (BBr₃): A powerful Lewis acid that readily cleaves aryl methyl ethers, even at low temperatures.

Aluminum chloride (AlCl₃): Another Lewis acid that can effect demethylation, often requiring heating.

Strong protic acids: Reagents like hydrobromic acid (HBr) and hydroiodic acid (HI) can cleave ethers, particularly at elevated temperatures. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an Sₙ2 reaction.

Alkylation of the methoxy group itself is not a typical reaction. Instead, the hydroxyl groups of the diol are more likely to undergo alkylation reactions under appropriate basic conditions.

Radical-Mediated Transformations and Reaction Pathways

Beyond the formation of semiquinone radicals, 2-Chloro-4-methoxybenzene-1,3-diol can participate in other radical-mediated transformations. As a phenolic compound, it is expected to exhibit radical scavenging activity. The hydroxyl groups can donate a hydrogen atom to a free radical, thereby neutralizing it and forming a more stable phenoxyl radical.

The antioxidant potential of structurally similar compounds has been investigated. For instance, chitosan (B1678972) derivatives bearing a 2-hydroxyl-5-chloro-1,3-benzene moiety have demonstrated significant scavenging activity against hydroxyl and superoxide radicals. While this is a different molecule, it suggests that the chlorinated diol structure may contribute to radical scavenging properties.

Investigation of Reaction Kinetics and Thermodynamic Parameters

Detailed kinetic and thermodynamic data for the reactions of 2-Chloro-4-methoxybenzene-1,3-diol are not extensively documented in the public literature. Such studies would be crucial for a quantitative understanding of its reactivity.

For analogous phenolic compounds, kinetic studies of radical scavenging are often performed using techniques like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay or by monitoring the inhibition of controlled radical polymerization. These methods allow for the determination of stoichiometric factors (the number of free radicals trapped by one molecule of the antioxidant) and rate constants.

Thermodynamic parameters, such as bond dissociation energies of the O-H bonds, are critical for predicting the antioxidant efficacy of phenolic compounds. Lower bond dissociation energy facilitates hydrogen atom donation to a radical. Computational chemistry methods are often employed to estimate these parameters for compounds where experimental data is lacking.

Table 2: Key Chemical Moieties and Their Expected Reactivity

| Functional Group | Expected Reactions |

| Hydroxyl Groups | One-electron oxidation to semiquinone, two-electron oxidation to quinone, hydrogen atom donation (radical scavenging), deprotonation followed by alkylation. |

| Methoxy Group | Ether cleavage (demethylation) under strong acidic or Lewis acidic conditions. |

| Benzene Ring | Subject to electronic effects of substituents influencing reactivity. |

| Chloro Group | Electron-withdrawing, influences the acidity of the hydroxyl groups and the redox potential of the molecule. |

Derivatives and Analogues of 2 Chloro 4 Methoxybenzene 1,3 Diol

Design and Synthesis of Novel Functionalized Analogues

The generation of novel analogues from the 2-chloro-4-methoxybenzene-1,3-diol template involves a variety of synthetic strategies aimed at introducing new functionalities or modifying existing ones. These synthetic routes are designed to be efficient and to allow for the systematic variation of substituents on the aromatic ring.

The introduction of additional halogens or alkyl chains onto the benzenediol ring can significantly alter the lipophilicity, electronic nature, and steric profile of the parent compound. Synthetic methodologies for these modifications are well-established in organic chemistry.

Halogenation: Electrophilic aromatic substitution reactions can be employed to introduce additional halogen atoms such as bromine or iodine onto the aromatic ring. For instance, analogues of 3,4-dihydroxyhydrocinnamic acid have been synthesized with bromo and cyano substituents to probe enzymatic mechanisms. acs.org The synthesis of a bromo-derivative involved demethylation of a dimethoxyphenyl precursor using boron tribromide (BBr₃) in an anhydrous solvent at low temperatures. acs.org Similarly, iodination can be achieved using reagents like iodine monochloride in acetic acid. acs.org

Alkylation and Acylation: Friedel-Crafts alkylation or acylation can introduce alkyl or acyl groups at available positions on the aromatic ring, typically directed by the existing hydroxyl and methoxy (B1213986) groups. These reactions often use a Lewis acid catalyst.

The table below summarizes some functional group introductions on related phenolic compounds.

| Starting Material Analogue | Reagent(s) | Functional Group Introduced | Reference |

| 3,4-Dihydroxyhydrocinnamic acid | NaNO₂ / H₂SO₄ | Nitro (-NO₂) | acs.org |

| Methyl 3-(3,4-dimethoxyphenyl) propanoate | Iodine monochloride | Iodo (-I) | acs.org |

| 3-(2-Iodo-4,5-dimethoxyphenyl) propanoate | CuCN | Cyano (-CN) | acs.org |

The hydroxyl and methoxy groups of 2-chloro-4-methoxybenzene-1,3-diol are key sites for chemical modification, influencing properties such as hydrogen bonding capacity, acidity, and solubility. nih.gov

O-Alkylation and O-Acylation: The phenolic hydroxyl groups can be converted to ethers or esters through Williamson ether synthesis or esterification, respectively. This modification can alter the compound's polarity and its ability to act as a hydrogen bond donor. For example, O-methylation can be performed to convert dihydroxybenzenes into their corresponding methoxy or dimethoxy derivatives. wikipedia.org

Demethylation: The methoxy group can be cleaved to yield a triol derivative. A common reagent for this transformation is boron tribromide (BBr₃), which is effective in cleaving aryl methyl ethers. acs.org

Oxidation: The hydroxyl groups of benzenediols can be oxidized under certain conditions. For instance, the Dakin oxidation is a process where an ortho- or para-hydroxylated phenyl aldehyde or ketone reacts with hydrogen peroxide in a basic medium to form a benzenediol. wikipedia.org

These modifications are critical in SAR studies, as the presence and nature of the hydroxyl and methoxy groups can be essential for biological activity. nih.gov

Structural Diversity and Chemical Space Exploration

Exploring the chemical space around 2-chloro-4-methoxybenzene-1,3-diol involves creating a library of structurally diverse compounds. This diversity is achieved by varying the nature and position of substituents on the benzene (B151609) ring. The goal is to generate molecules with a wide range of shapes, sizes, and electronic properties. nih.gov

Strategies for achieving structural diversity include:

Combinatorial Chemistry: Employing a core scaffold like 2-chloro-4-methoxybenzene-1,3-diol and reacting it with a variety of building blocks to rapidly generate a large number of derivatives.

Scaffold Hopping: Replacing the central benzene ring with other aromatic or heterocyclic systems while maintaining a similar spatial arrangement of key functional groups.

Ring-Distortion Strategies: Using complex natural products as starting points to create compounds with significant stereochemical and structural complexity, a principle that can be applied to simpler scaffolds as well. nih.gov

The structural diversity of coordination polymers has been demonstrated by using benzenedicarboxylic acid derivatives with different substituents, which significantly influences the final structure of the resulting polymers. rsc.org This highlights how minor changes to a core structure can lead to vastly different three-dimensional arrangements. Fungal benzene carbaldehydes also exhibit significant structural diversity, often featuring hydroxyl groups, prenyl moieties, and alkyl side chains, which are derived from various biosynthetic pathways. rsc.org

Reactivity and Stability Profiles of Derived Compounds

The reactivity and stability of derivatives of 2-chloro-4-methoxybenzene-1,3-diol are governed by the interplay of the functional groups on the aromatic ring.

Acidity: The presence of electron-withdrawing groups (like halogens or nitro groups) generally increases the acidity of the phenolic hydroxyl groups by stabilizing the corresponding phenoxide ion. byjus.com Conversely, electron-donating groups (like alkyl chains) decrease acidity.

Oxidation Potential: Benzenediols are susceptible to oxidation, which can lead to the formation of quinones or polymeric materials. The stability towards oxidation is influenced by the substituents on the ring. Upon exposure to oxygen, dihydroxybenzenes can darken, indicating oxidation has occurred. wikipedia.org

Electrophilic Aromatic Substitution: The hydroxyl and methoxy groups are activating, ortho-, para-directing groups, making the aromatic ring susceptible to electrophilic attack. The presence of the chloro group, which is deactivating but ortho-, para-directing, will also influence the regioselectivity of further substitutions.

The stability of these compounds is a critical factor for their potential applications, as degradation can lead to loss of function.

Structure-Activity Relationship (SAR) Studies of Related Benzenediols

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological or chemical activity. For derivatives of 2-chloro-4-methoxybenzene-1,3-diol, SAR studies would involve synthesizing a series of analogues with systematic variations and evaluating their effects.

Key aspects of SAR studies on related benzenediols include:

Role of Hydroxyl Groups: The position and number of hydroxyl groups are often crucial for activity. They can act as hydrogen bond donors and acceptors, interacting with biological targets like enzymes or receptors. nih.gov

Impact of Halogenation: The introduction of a chlorine atom can affect activity by altering the electronic distribution and providing a potential site for metabolic transformation.

Influence of the Methoxy Group: The methoxy group can influence lipophilicity and steric interactions within a binding pocket. Its metabolic O-dealkylation to a hydroxyl group can significantly alter the activity of the molecule. nih.gov

A study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as lipoxygenase inhibitors revealed that modifications to the benzenediol-like portion of the molecule were critical for potency and selectivity. nih.gov This underscores the importance of the substitution pattern on the aromatic ring in determining biological outcomes. The metabolic functionalization of drug molecules often involves the formation of hydroxy groups, which can lead to metabolites with enhanced, retained, or attenuated activity compared to the parent drug. nih.gov

The following table outlines hypothetical SAR considerations for benzenediol derivatives.

| Structural Modification | Potential Impact on Activity | Rationale | Reference |

| Addition of electron-withdrawing groups | May increase binding affinity | Alters electronic properties, potentially enhancing interactions with target sites. | byjus.com |

| Conversion of -OH to -OCH₃ | May increase membrane permeability but decrease binding | Reduces hydrogen bonding capability but increases lipophilicity. | nih.gov |

| Introduction of bulky alkyl groups | May increase or decrease activity | Can provide better fit in a large binding pocket or cause steric hindrance. | rsc.org |

| Varying the position of substituents | Can significantly alter activity | Changes the spatial arrangement of key interacting groups. | rsc.org |

Advanced Spectroscopic and Structural Characterization Techniques for 2 Chloro 4 Methoxybenzene 1,3 Diol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C), within a molecule. This allows for the precise determination of the molecular structure.

Proton (¹H) NMR for Aromatic and Aliphatic Protons

Proton NMR (¹H NMR) spectroscopy is a powerful technique for identifying the types and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment.

In the context of 2-Chloro-4-methoxybenzene-1,3-diol and its derivatives, ¹H NMR spectra reveal distinct signals for aromatic and aliphatic protons. Aromatic protons, those directly attached to the benzene (B151609) ring, typically resonate in the downfield region of the spectrum (generally between 6.0 and 8.5 ppm) due to the deshielding effect of the aromatic ring current. orgchemboulder.comrsc.orglibretexts.org The specific chemical shifts of these protons are further influenced by the nature and position of substituents on the ring. rsc.org For instance, the protons on a substituted benzene ring will exhibit different chemical shifts depending on their proximity to electron-withdrawing or electron-donating groups. rsc.orgmodgraph.co.uk

Aliphatic protons, such as those in a methoxy (B1213986) group (-OCH₃), appear in the upfield region of the spectrum. The protons of a methoxy group typically produce a singlet around 3.3 to 4.0 ppm. libretexts.orgrsc.org The integration of the peak areas in a ¹H NMR spectrum provides the relative ratio of the number of protons giving rise to each signal.

Illustrative ¹H NMR Data for a Related Compound, 2-Chloro-4-nitroanisole:

| Assignment | Chemical Shift (ppm) |

| H-A | 8.282 |

| H-B | 8.172 |

| H-C | 7.017 |

| -OCH₃ | 4.027 |

| Data sourced from a study on 2-Chloro-4-nitoranisole, a structurally related compound, in CDCl₃. chemicalbook.com |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. chemguide.co.uk Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, typically from 0 to 220 ppm. libretexts.org

For 2-Chloro-4-methoxybenzene-1,3-diol, the aromatic carbons would appear in the range of approximately 100-150 ppm. chemguide.co.ukchemicalbook.com The carbon atom attached to the electron-withdrawing chlorine atom would be shifted downfield, while the carbons bearing the electron-donating hydroxyl and methoxy groups would be shifted upfield relative to unsubstituted benzene. The carbon of the methoxy group would be found in the aliphatic region, typically between 50 and 90 ppm. chemguide.co.ukpdx.edu

Typical ¹³C NMR Chemical Shift Ranges:

| Carbon Environment | Chemical Shift (ppm) |

| C-C (Aliphatic) | 0 - 50 |

| C-O (Ether, Alcohol) | 50 - 100 |

| C=C (Aromatic) | 100 - 150 |

| C=O (Ketone) | 205 - 220 |

| This table provides a simplified overview of common chemical shift ranges. chemguide.co.uk |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, offering deeper insights into molecular structure and connectivity. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu It helps establish the connectivity of proton spin systems within a molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu It is invaluable for assigning which proton is attached to which carbon in the molecular skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is crucial for piecing together different fragments of a molecule and for assigning quaternary carbons (carbons with no attached protons).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netresearchgate.net This is particularly useful for determining the stereochemistry and conformation of a molecule. rsc.org

The combined application of these 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals and the complete elucidation of the structure of 2-Chloro-4-methoxybenzene-1,3-diol and its derivatives. slideshare.netrsc.org

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce its structure by analyzing its fragmentation patterns. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules, such as phenols. rsc.org In ESI-MS, a solution of the analyte is sprayed into an electric field, creating charged droplets from which ions are generated. This method typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, allowing for the direct determination of the molecular weight. ekb.eg

By coupling ESI with tandem mass spectrometry (MS/MS), fragmentation of the molecular ion can be induced. rsc.orgresearchgate.net The resulting fragment ions provide valuable structural information. For instance, the fragmentation of methoxy-containing compounds often involves the neutral loss of a methyl radical (·CH₃) or formaldehyde (B43269) (CH₂O). mdpi.com The fragmentation patterns of flavonoids, which share structural similarities with substituted phenols, have been systematically studied, revealing characteristic losses of small molecules like water (H₂O) and carbon monoxide (CO). mdpi.com In-source fragmentation can also be utilized to generate fragment ions for structural analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govmatec-conferences.org It is a highly effective method for the analysis of volatile and thermally stable compounds. thermofisher.comnih.gov For less volatile compounds like phenols, derivatization is often employed to increase their volatility. nih.gov

In GC-MS analysis, the sample is first vaporized and separated into its components in the gas chromatograph. matec-conferences.org Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint" that can be used to identify the compound by comparing it to a library of known spectra. nih.gov GC-MS is also an excellent tool for assessing the purity of a sample, as it can separate and identify even minor impurities. thermofisher.com The analysis of phenols and chlorinated phenols in various matrices has been successfully demonstrated using GC-MS. thermofisher.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For 2-Chloro-4-methoxybenzene-1,3-diol (C₇H₇ClO₃), HRMS provides an unambiguous confirmation of its molecular formula.

The expected exact mass can be calculated using the masses of the most abundant isotopes of each element (¹H, ¹²C, ³⁵Cl, ¹⁶O). The presence of chlorine is particularly notable due to its isotopic pattern, with ³⁵Cl and ³⁷Cl existing in an approximate ratio of 3:1. This isotopic signature would be clearly observable in the mass spectrum, with a characteristic M+2 peak that is approximately one-third the intensity of the molecular ion peak.

In the mass spectrum of phenolic compounds, fragmentation often begins with the loss of characteristic neutral fragments. For 2-Chloro-4-methoxybenzene-1,3-diol, initial fragmentation could involve the loss of a methyl radical (•CH₃) from the methoxy group, or the loss of carbon monoxide (CO). Phenols are known to exhibit strong molecular ion peaks. libretexts.org The fragmentation of methoxy-substituted phenyl acetates, for instance, often initiates with the loss of ketene (B1206846) to yield a phenol (B47542) molecular ion. rsc.org For chlorinated phenols, derivatization is often employed to improve analysis by gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov

Table 1: Predicted HRMS Data for 2-Chloro-4-methoxybenzene-1,3-diol

| Ion Formula | Description | Calculated m/z ([M+H]⁺) |

| [C₇H₈³⁵ClO₃]⁺ | Protonated molecular ion (³⁵Cl isotope) | 175.0135 |

| [C₇H₈³⁷ClO₃]⁺ | Protonated molecular ion (³⁷Cl isotope) | 177.0106 |

| [C₆H₅³⁵ClO₃]⁺ | Loss of CH₃ | 159.9978 |

| [C₆H₈³⁵ClO₂]⁺ | Loss of CO | 147.0185 |

Note: The data in this table is predicted based on the chemical formula and common fragmentation patterns of similar compounds.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Characteristic Absorption Bands of Hydroxyl, Methoxy, and Halogen Groups

The IR and Raman spectra of 2-Chloro-4-methoxybenzene-1,3-diol would be dominated by the characteristic vibrations of its substituent groups.

Hydroxyl (O-H) Group: The O-H stretching vibration is one of the most characteristic bands in an IR spectrum, typically appearing as a broad and strong absorption in the region of 3200-3600 cm⁻¹. libretexts.org The broadness is due to hydrogen bonding. In dihydroxybenzenes like resorcinol (B1680541), these bands are prominent. aip.org The O-H in-plane bending and out-of-plane bending vibrations are expected in the regions of 1300-1450 cm⁻¹ and 650-750 cm⁻¹, respectively.

Methoxy (O-CH₃) Group: The methoxy group exhibits several characteristic vibrations. The C-H stretching of the methyl group appears in the 2850-2960 cm⁻¹ region. The asymmetric and symmetric C-H bending modes are found around 1450 cm⁻¹ and 1375 cm⁻¹, respectively. A strong C-O stretching vibration is typically observed in the 1000-1300 cm⁻¹ range. For anisole (B1667542) derivatives, this C-O stretch is often intense.

Halogen (C-Cl) Group: The C-Cl stretching vibration is found in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹. The exact position is sensitive to the substitution pattern on the aromatic ring. In chlorinated pyridazines, for example, these vibrations are well-defined in this region. researchgate.net

Aromatic Ring (C=C and C-H): Aromatic C=C stretching vibrations give rise to a series of bands in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The out-of-plane C-H bending vibrations, found between 700 and 900 cm⁻¹, are particularly useful for determining the substitution pattern of the benzene ring.

Table 2: Expected Vibrational Frequencies for 2-Chloro-4-methoxybenzene-1,3-diol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (O-H) | Stretching | 3200-3600 | Strong, Broad |

| In-plane Bending | 1300-1450 | Medium | |

| Aromatic C-H | Stretching | 3000-3100 | Medium to Weak |

| Methyl C-H (in Methoxy) | Stretching | 2850-2960 | Medium |

| Aromatic C=C | Ring Stretching | 1400-1600 | Medium to Strong (multiple bands) |

| Methoxy C-O | Stretching | 1000-1300 | Strong |

| Chloro C-Cl | Stretching | 600-800 | Medium to Strong |

Note: This table is based on typical vibrational frequencies for the respective functional groups in aromatic compounds.

Conformational Analysis using Vibrational Modes

The presence of multiple substituents on the benzene ring can lead to different possible conformations, primarily arising from the orientation of the hydroxyl and methoxy groups. Vibrational spectroscopy is a sensitive tool for studying these conformational isomers. nih.gov The O-H and C-O stretching frequencies can shift based on the presence of intramolecular hydrogen bonding between the hydroxyl and methoxy groups. For example, a study on α-deuteriocyclohexanol showed distinct C-D stretching frequencies for axial and equatorial conformers. rsc.org Similarly, different conformers of 2-Chloro-4-methoxybenzene-1,3-diol would likely exhibit subtle but measurable differences in their vibrational spectra, which can be further elucidated through theoretical calculations using methods like Density Functional Theory (DFT). nih.govrsc.org

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction is the most powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. youtube.comyoutube.com It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Configuration

For a chiral molecule, single crystal X-ray diffraction (SC-XRD) can determine its absolute configuration. While 2-Chloro-4-methoxybenzene-1,3-diol itself is not chiral, derivatives of it could be. SC-XRD analysis of a suitable single crystal would provide a definitive three-dimensional structure. nih.gov This would reveal the precise bond lengths and angles of the benzene ring and its substituents, as well as the planarity of the ring and the orientation of the hydroxyl and methoxy groups. Furthermore, the analysis would elucidate the network of intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups and potential halogen bonding involving the chlorine atom, which govern the crystal packing.

Table 3: Hypothetical Crystallographic Data for 2-Chloro-4-methoxybenzene-1,3-diol

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 95 |

| Volume (ų) | 845 |

| Z (molecules/unit cell) | 4 |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from a single crystal X-ray diffraction experiment.

Powder X-ray Diffraction for Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of a compound can exhibit different physical properties. Powder X-ray diffraction (PXRD) is the primary technique used to identify and characterize polymorphic forms. Each crystalline polymorph will produce a unique diffraction pattern, which serves as a fingerprint for that specific form. While no specific polymorphism studies on 2-Chloro-4-methoxybenzene-1,3-diol are publicly available, it is a phenomenon observed in many substituted phenols. PXRD would be essential to screen for different crystalline forms that might arise under various crystallization conditions and to ensure the phase purity of a given sample.

Theoretical and Computational Chemistry Studies of 2 Chloro 4 Methoxybenzene 1,3 Diol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed examination of molecular systems. These methods, grounded in the principles of quantum mechanics, are used to determine the geometric and electronic properties of molecules with high accuracy.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) has become a prevalent computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. In studies of phenolic and chlorinated aromatic compounds, DFT, often using functionals like B3LYP, is employed to optimize the molecular geometry and calculate various electronic properties.

The electronic properties that can be calculated using DFT include total energy, dipole moment, and the distribution of electron density. These parameters are crucial for understanding the molecule's polarity, stability, and reactivity.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Benzene (B151609) Ring (Data from a related compound)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.74 | C-C-Cl | 120.5 |

| C-O (methoxy) | 1.36 | C-C-O | 124.8 |

| C-O (hydroxyl) | 1.37 | C-O-C | 117.3 |

| C-C (aromatic) | 1.39 (avg) | C-C-C | 120.0 (avg) |

Note: This data is illustrative and based on general values for similar functional groups in aromatic systems as specific data for 2-Chloro-4-methoxybenzene-1,3-diol was not found in the searched literature.

Molecular Orbital Analysis (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

In computational studies of aromatic compounds, the HOMO and LUMO energy levels and their corresponding energy gaps are routinely calculated. For example, in a study on a chlorinated phenol (B47542) derivative, the HOMO was found to be localized over the phenol ring, indicating that this is the likely site for electrophilic attack. nih.gov The LUMO, in the same study, was distributed across the nitrobenzene (B124822) ring, suggesting this region's susceptibility to nucleophilic attack. nih.gov A small HOMO-LUMO gap generally implies that the molecule is more chemically reactive. nih.gov

For 2-Chloro-4-methoxybenzene-1,3-diol, the HOMO is expected to have significant contributions from the electron-rich benzene ring and the oxygen atoms of the hydroxyl and methoxy (B1213986) groups. The LUMO is likely to be distributed over the aromatic ring, with potential contributions from the chlorine atom. The HOMO-LUMO gap would provide a quantitative measure of its kinetic stability and the energy required for electronic excitation.

Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap (Data from a related compound)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Note: This data is for illustrative purposes, based on typical values for substituted phenols, as specific data for 2-Chloro-4-methoxybenzene-1,3-diol was not found in the searched literature.

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP) surface, also known as the Electrostatic Potential Surface (EPS) map, is a valuable tool for visualizing the charge distribution within a molecule. It helps in identifying the regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are crucial for predicting sites of electrophilic and nucleophilic attack, as well as understanding intermolecular interactions like hydrogen bonding.

In an EPS map, different colors represent different values of electrostatic potential. Typically, red indicates regions of high electron density (negative potential), while blue signifies areas of low electron density (positive potential). Green and yellow represent intermediate potentials. For 2-Chloro-4-methoxybenzene-1,3-diol, the EPS map would likely show negative potential (red) around the oxygen atoms of the hydroxyl and methoxy groups due to their high electronegativity and lone pairs of electrons. These regions would be the most probable sites for electrophilic attack and hydrogen bond acceptance. The hydrogen atoms of the hydroxyl groups would exhibit a positive potential (blue), making them likely sites for nucleophilic attack and hydrogen bond donation. The chlorine atom would also contribute to the electrostatic potential, likely showing a region of negative to neutral potential.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about the static properties of a single molecule, molecular modeling and dynamics simulations allow for the exploration of its dynamic behavior, including conformational changes and interactions with other molecules.

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds, such as the methoxy and hydroxyl groups in 2-Chloro-4-methoxybenzene-1,3-diol, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. This is typically done by systematically rotating the flexible bonds and calculating the potential energy at each step, resulting in a potential energy surface or landscape. The low-energy regions on this surface correspond to the most stable conformations.

Intermolecular Interactions and Hydrogen Bonding Networks

The hydroxyl groups in 2-Chloro-4-methoxybenzene-1,3-diol make it capable of forming strong intermolecular hydrogen bonds, both as a donor (from the -OH hydrogen) and as an acceptor (at the -OH oxygen). The methoxy group's oxygen and the chlorine atom can also act as hydrogen bond acceptors. These interactions are critical in determining the physical properties of the compound in its condensed phases (liquid and solid).

Molecular dynamics simulations can be used to study the formation and dynamics of hydrogen bonding networks in a system containing many molecules of 2-Chloro-4-methoxybenzene-1,3-diol. These simulations would reveal how the molecules arrange themselves to maximize favorable interactions, leading to the formation of dimers, trimers, or larger aggregates. The strength and geometry of these hydrogen bonds can be analyzed to understand the cohesive forces within the substance. In crystal structures of related phenolic compounds, extensive networks of intermolecular hydrogen bonds are often observed, dictating the packing of the molecules in the solid state. scienceopen.com

Reaction Mechanism Elucidation using Computational Methods

The study of reaction mechanisms through computational methods allows for a detailed understanding of how a chemical transformation occurs, including the identification of intermediates and transition states. For 2-Chloro-4-methoxybenzene-1,3-diol, computational studies could elucidate its reactivity in various chemical environments.

Transition State Characterization

A critical aspect of understanding a reaction mechanism is the characterization of its transition states—the highest energy points along the reaction coordinate. Computational methods, such as Density Functional Theory (DFT), are instrumental in locating and characterizing these transient structures.

Key areas of investigation would include:

Geometry: Determining the precise arrangement of atoms at the transition state.

Vibrational Frequencies: A key characteristic of a true transition state is the presence of a single imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate.

Energetics: Calculating the energy barrier that must be overcome for the reaction to proceed.

Currently, there is no published research detailing the characterization of transition states for reactions involving 2-Chloro-4-methoxybenzene-1,3-diol.

Reaction Energetics and Kinetic Rate Constants

Beyond identifying the transition state, computational chemistry can provide quantitative data on the energetics of a reaction pathway. This includes the calculation of activation energies and reaction enthalpies. From this information, it is possible to estimate theoretical kinetic rate constants using transition state theory.

Hypothetical Data Table for a Reaction of 2-Chloro-4-methoxybenzene-1,3-diol:

Since no experimental or computational data is available, the following table is a hypothetical representation of what such a study might produce for a given reaction.

| Parameter | Calculated Value | Units |

| Activation Energy (Ea) | Data not available | kJ/mol |

| Enthalpy of Reaction (ΔH) | Data not available | kJ/mol |

| Gibbs Free Energy of Activation (ΔG‡) | Data not available | kJ/mol |

| Theoretical Rate Constant (k) | Data not available | s⁻¹ |

The absence of such data in the scientific literature for 2-Chloro-4-methoxybenzene-1,3-diol highlights a gap in the understanding of its chemical reactivity.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical models that aim to predict the properties of a chemical compound based on its molecular structure. These models are built by finding a mathematical relationship between a set of molecular descriptors (numerical representations of molecular structure) and a specific property.

For 2-Chloro-4-methoxybenzene-1,3-diol, QSPR models could be developed to predict a wide range of its physicochemical properties, such as boiling point, solubility, or partition coefficient. This would require a dataset of related compounds with known properties.

Steps in QSPR Modeling:

Data Set Selection: A diverse set of molecules structurally related to 2-Chloro-4-methoxybenzene-1,3-diol with experimentally determined property values would be needed.

Descriptor Calculation: A large number of molecular descriptors would be calculated for each molecule in the dataset.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a predictive model.

Model Validation: The model's predictive power would be rigorously tested using external validation sets.

As of now, no specific QSPR models for predicting the properties of 2-Chloro-4-methoxybenzene-1,3-diol have been reported in the literature. The development of such models would be contingent on the availability of a suitable dataset of related substituted benzene-1,3-diols.

Based on the comprehensive search for scientific literature, there is currently insufficient information available to construct a detailed article on the environmental chemistry and degradation pathways of the specific compound 2-Chloro-4-methoxybenzene-1,3-diol .

The search did not yield any studies focused on the photodegradation, hydrolysis, oxidation, microbial biotransformation, or enzymatic degradation of this particular molecule. The strict requirement to focus solely on "2-Chloro-4-methoxybenzene-1,3-diol" and adhere to the specified outline cannot be met with the current lack of dedicated research on its environmental fate.

Scientific literature on related compounds, such as other chlorinated phenols or methoxybenzenes, exists but would not accurately represent the specific degradation mechanisms and products of 2-Chloro-4-methoxybenzene-1,3-diol, and would therefore not meet the requirements of this request. A scientifically accurate and informative article as requested is not possible without data from studies on the target compound.

Environmental Chemistry and Degradation Pathways of 2 Chloro 4 Methoxybenzene 1,3 Diol

Biotic Degradation Mechanisms

Role of Microorganisms in Detoxification and Mineralization

There is currently no information available in the scientific literature regarding the role of specific microorganisms or microbial consortia in the detoxification and mineralization of 2-Chloro-4-methoxybenzene-1,3-diol. Research has not yet identified the enzymatic systems or metabolic pathways that microorganisms might employ to break down this particular compound.

Identification and Characterization of Environmental Transformation Products

As no studies on the degradation of 2-Chloro-4-methoxybenzene-1,3-diol have been published, its environmental transformation products remain unknown. The identification of metabolites and degradation intermediates is a critical step in understanding the environmental impact of a compound, but this information is not available for 2-Chloro-4-methoxybenzene-1,3-diol.

Environmental Fate Modeling and Persistence Assessment

Due to the absence of experimental data on its degradation kinetics, partitioning behavior, and bioaccumulation potential, no environmental fate models or persistence assessments for 2-Chloro-4-methoxybenzene-1,3-diol have been developed. Such models are essential for predicting the long-term behavior and potential risks of chemical compounds in the environment.

Applications in Advanced Organic Synthesis and Material Science

Use as a Precursor for Complex Organic Molecules

There is no available research data detailing the use of 2-Chloro-4-methoxybenzene-1,3-diol as a building block for the synthesis of heterocyclic compounds. The synthesis of heterocycles often involves the reaction of bifunctional compounds to form a ring structure. researchgate.net While the diol functionality could theoretically be used to form certain types of heterocyclic rings, no specific examples involving this compound have been documented.

While multi-step organic synthesis often employs highly functionalized aromatic compounds as intermediates, there are no specific examples in the available literature where 2-Chloro-4-methoxybenzene-1,3-diol is explicitly mentioned as an intermediate in the synthesis of a larger, complex molecule. Multi-step synthesis involves a sequence of reactions to build a target molecule, often requiring careful strategic planning. nih.govresearchgate.net

Catalytic Applications and Ligand Design

The design of ligands is crucial for the development of metal catalysts. sysrevpharm.org Phenolic compounds can act as ligands for metal ions. However, no studies have been found that describe the synthesis of metal complexes using 2-Chloro-4-methoxybenzene-1,3-diol as a ligand for applications in metal-catalyzed reactions.

Phenolic scaffolds can be used in the design of organocatalysts, which are metal-free catalysts for organic reactions. Despite the potential of its phenolic structure, there is no information available on the development or application of organocatalysts derived from 2-Chloro-4-methoxybenzene-1,3-diol.

Development of Functional Materials

The properties of functional materials are determined by their chemical structure. While substituted phenols are used in the synthesis of polymers and other materials, there is no specific information linking 2-Chloro-4-methoxybenzene-1,3-diol to the development of any functional materials.

Monomers for Polymer Synthesis

There is no available scientific literature or research data that describes the use of 2-Chloro-4-methoxybenzene-1,3-diol as a monomer for polymer synthesis. Theoretical polymerization pathways could involve the reaction of its hydroxyl groups to form various polymer classes, but no such polymers have been reported.

Components in Functional Coatings or Resins

No studies or reports have been identified that detail the incorporation or use of 2-Chloro-4-methoxybenzene-1,3-diol as a component in the formulation of functional coatings or resins.

Biological Activity: Mechanistic Investigations in Vitro Focus

Elucidation of Enzyme Inhibition Mechanisms

Enzyme inhibition is a critical mechanism through which chemical compounds can exert biological effects. Research in this area would involve in vitro assays to determine if 2-Chloro-4-methoxybenzene-1,3-diol can selectively bind to and inhibit the function of specific enzymes.

Inhibition of Glycosidases (e.g., α-glucosidase, α-amylase)

Studies would need to be conducted to investigate whether 2-Chloro-4-methoxybenzene-1,3-diol can inhibit α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion. Such studies would determine the concentration of the compound required for 50% inhibition (IC50) and the kinetics of inhibition (e.g., competitive, non-competitive, or uncompetitive) to understand the nature of the interaction.

Interaction with Cholinesterases

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system. Research would be required to ascertain if 2-Chloro-4-methoxybenzene-1,3-diol has any inhibitory effect on these enzymes, which could suggest potential neurological activity.

Inhibition of Thyroid Peroxidase (TPO)

Thyroid peroxidase is essential for thyroid hormone synthesis. Future investigations would be needed to determine if 2-Chloro-4-methoxybenzene-1,3-diol can inhibit TPO activity, which would have implications for thyroid function.

Mechanistic Studies of Cellular Pathway Modulation

Understanding how a compound affects cellular signaling pathways is fundamental to characterizing its biological activity. This would involve cell-based assays to monitor changes in key protein activity and cellular processes.

Suppression of Inflammatory Signaling Pathways (e.g., MAPK/NF-κB phosphorylation)

Inflammatory responses are often mediated by signaling pathways like the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. Research would be necessary to determine if 2-Chloro-4-methoxybenzene-1,3-diol can suppress the phosphorylation of key proteins in these pathways in response to inflammatory stimuli.

Modulation of Mitochondrial Dynamics (e.g., GDAP1L1/Drp1 translocation)

Mitochondrial dynamics, including fission and fusion, are vital for cellular health. Studies would need to explore whether 2-Chloro-4-methoxybenzene-1,3-diol can influence the proteins that regulate these processes, such as the translocation of Dynamin-related protein 1 (Drp1) to the mitochondria, which is a key step in mitochondrial fission.

Antioxidant Activity and Free Radical Scavenging Mechanisms

To understand the antioxidant potential of 2-Chloro-4-methoxybenzene-1,3-diol, investigations would need to focus on its ability to neutralize free radicals. The presence of hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring suggests that it could theoretically participate in antioxidant processes.

Proton-Coupled Electron Transfer (PCET) Mechanisms

A key mechanism by which phenolic compounds exert antioxidant effects is through Proton-Coupled Electron Transfer (PCET). In a hypothetical scenario for 2-Chloro-4-methoxybenzene-1,3-diol, the hydroxyl groups could donate a hydrogen atom (proton and electron) to a radical species, thereby neutralizing it. The efficiency of this process would depend on the bond dissociation enthalpy of the O-H bonds, which is influenced by the electronic effects of the chloro and methoxy substituents. Further research using techniques like electrochemistry and computational modeling would be required to determine the specific PCET pathways and kinetics.

Role in Oxidative Stress Mitigation

Should 2-Chloro-4-methoxybenzene-1,3-diol demonstrate antioxidant activity, its role in mitigating oxidative stress in biological systems would be a critical area of study. In vitro assays using cell cultures subjected to oxidative insults (e.g., hydrogen peroxide) could reveal if the compound can protect cells from damage to lipids, proteins, and DNA.

Receptor Binding and Activation Profiling

The interaction of 2-Chloro-4-methoxybenzene-1,3-diol with specific biological receptors would determine many of its potential pharmacological effects.

Molecular Docking Studies for Target Identification

Computational molecular docking studies would be a valuable first step in identifying potential protein targets. By simulating the binding of 2-Chloro-4-methoxybenzene-1,3-diol to the active sites of a wide range of receptors, enzymes, and other proteins, researchers could predict its likely biological interactions. These predictions would then need to be validated through experimental assays.

In Vitro Binding Assays to Receptors

Following promising results from molecular docking, in vitro binding assays would be essential to confirm and quantify the affinity of 2-Chloro-4-methoxybenzene-1,3-diol for its predicted targets. Techniques such as radioligand binding assays or surface plasmon resonance could provide data on binding constants (Kd) and kinetics.

Investigation of Antimicrobial and Antifungal Mechanisms (if related to observed effects)

Given that many phenolic compounds exhibit antimicrobial properties, it would be pertinent to investigate whether 2-Chloro-4-methoxybenzene-1,3-diol has any activity against bacteria and fungi. Standard assays such as the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) would be the initial steps. If activity is observed, further studies would be needed to elucidate the mechanism of action, which could involve disruption of cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Biosynthesis and Biotransformation Pathways in Biological Systems

The biosynthesis and biotransformation of the specific compound 2-Chloro-4-methoxybenzene-1,3-diol in biological systems are not extensively documented in publicly available scientific literature. However, by examining the metabolic fates of structurally similar compounds, including chlorinated phenols, resorcinols, and methoxylated aromatic compounds, we can infer plausible enzymatic pathways for its formation and degradation. These pathways primarily involve microbial systems capable of utilizing aromatic compounds as growth substrates.

Hypothetical Biotransformation Pathways

The biotransformation of 2-Chloro-4-methoxybenzene-1,3-diol likely involves a series of enzymatic reactions aimed at increasing its polarity and facilitating its entry into central metabolic pathways. Key transformations can be proposed based on known microbial catabolic reactions for related molecules. These include O-demethylation, hydroxylation, and dechlorination.

O-Demethylation: The methoxy group at the C-4 position is a likely initial target for microbial enzymes. O-demethylation is a common initial step in the degradation of methoxylated aromatic compounds. This reaction is often catalyzed by monooxygenases or specific O-demethylases, such as vanillyl-alcohol oxidase, which has been shown to act on compounds like 4-(methoxymethyl)phenol. nih.gov The product of this reaction would be 2-chlorobenzene-1,3,4-triol.

Hydroxylation: Microbial dioxygenases or monooxygenases could introduce additional hydroxyl groups onto the aromatic ring. For instance, bacteria are known to hydroxylate resorcinol (B1680541) to form hydroxyquinol (1,2,4-trihydroxybenzene). nih.gov In the context of 2-Chloro-4-methoxybenzene-1,3-diol, further hydroxylation could occur, although the existing substitution pattern might influence the regioselectivity of this enzymatic attack.

Dechlorination: The removal of the chlorine atom is a critical step in the detoxification and mineralization of chlorinated aromatic compounds. This can occur either aerobically or anaerobically. In some bacteria, such as Desulfitobacterium spp., reductive dechlorination of chlorinated hydroquinones has been observed under anaerobic conditions. nih.gov Aerobic dechlorination often occurs after initial ring-opening.

A plausible degradative pathway for 2-Chloro-4-methoxybenzene-1,3-diol could commence with O-demethylation to yield a chlorinated trihydroxybenzene intermediate. This intermediate could then undergo further enzymatic reactions, such as ring cleavage by dioxygenases, which is a common strategy in the aerobic degradation of aromatic compounds.

Relevant Microbial Enzymes and Organisms

While specific enzymes acting on 2-Chloro-4-methoxybenzene-1,3-diol have not been identified, several classes of enzymes and microorganisms are known to be involved in the breakdown of analogous structures.

| Enzyme Class | Reaction Type | Substrate Example | Organism Example |

| Monooxygenases | O-Demethylation | 4-(methoxymethyl)phenol nih.gov | Penicillium spp. nih.gov |

| Hydroxylases | Hydroxylation | Resorcinol nih.gov | Corynebacterium glutamicum nih.gov |

| Dioxygenases | Ring Cleavage | Hydroquinone (B1673460) nih.gov | Arthrobacter spp. nih.gov |

| Reductive Dehalogenases | Dechlorination | Tetrachlorohydroquinone nih.gov | Desulfitobacterium spp. nih.gov |

Table 1: Examples of Microbial Enzymes Involved in the Transformation of Aromatic Compounds

The metabolic pathway for the degradation of the herbicide 4-chloro-2-methylphenoxyacetate by a soil pseudomonad provides a well-studied example of the enzymatic logic involved. nih.gov This pathway includes hydroxylation and the formation of a chlorinated catechol, which is then subject to ring cleavage. nih.gov Similarly, the degradation of 4-chlorophenol (B41353) by some actinobacteria proceeds through a hydroquinone intermediate, indicating that dehalogenation can precede ring cleavage. nih.gov

Biosynthesis Considerations

The natural biosynthesis of a molecule like 2-Chloro-4-methoxybenzene-1,3-diol is less likely than its formation as a metabolic byproduct of other processes. Chlorinated phenols can be produced by some fungi and are found in the environment. nih.gov The biosynthesis of plant phenols, for instance, typically follows the shikimate pathway to produce a variety of aromatic structures, which can then be further modified. ishs.org It is conceivable that a precursor phenol (B47542) could undergo enzymatic chlorination and methoxylation by microbial or fungal enzymes to form this compound, though direct evidence for such a pathway is currently lacking.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-4-methoxybenzene-1,3-diol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via selective halogenation of a methoxy-substituted diol precursor. For example, chlorination can be achieved using reagents like sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–5°C) to prevent over-halogenation. Optimization involves adjusting stoichiometry, solvent polarity (e.g., dichloromethane), and reaction time to maximize yield (≥75%) while minimizing side products like polychlorinated derivatives . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound.

Q. Which spectroscopic techniques are most reliable for characterizing 2-Chloro-4-methoxybenzene-1,3-diol?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions. For instance, the methoxy group (-OCH₃) typically resonates at δ 3.8–4.0 ppm in ¹H NMR, while aromatic protons appear as doublets due to coupling with adjacent chlorine atoms. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 204.0425). Infrared (IR) spectroscopy identifies hydroxyl (broad peak ~3200 cm⁻¹) and C-Cl stretches (~700 cm⁻¹) .

Q. What safety precautions are recommended when handling 2-Chloro-4-methoxybenzene-1,3-diol in laboratory settings?

- Methodological Answer : While specific hazard data for this compound is limited, structurally similar chlorinated phenols require handling in fume hoods with nitrile gloves and lab coats. Avoid inhalation and skin contact. Waste disposal should follow protocols for halogenated organics, including neutralization with sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the halogenation of methoxy-substituted diols?

- Methodological Answer : Regioselectivity in chlorination is influenced by electronic effects. The methoxy group (-OCH₃) directs electrophilic attack to the para position via resonance stabilization. To enhance selectivity, use Lewis acids like FeCl₃ to coordinate with the hydroxyl group, directing halogenation to the desired site. Computational modeling (e.g., DFT calculations) can predict reactive sites by analyzing electron density maps .

Q. What crystallographic techniques confirm the molecular packing and hydrogen-bonding interactions of 2-Chloro-4-methoxybenzene-1,3-diol?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, in related compounds, SCXRD revealed intramolecular hydrogen bonds between hydroxyl and methoxy groups (O···O distance ~2.7 Å) and intermolecular Cl···H interactions stabilizing the crystal lattice. Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL software achieve R-factors <0.07 .

Q. How should researchers resolve discrepancies in NMR data for chlorinated diols across different studies?